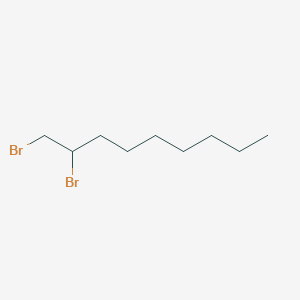
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one is a heterocyclic compound that features a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the phenyl group and the propan-2-one moiety in this compound further enhances its chemical reactivity and biological significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include:
Temperature: Room temperature to moderate heating.
Catalysts: Phosphorus oxychloride.
Solvents: Methanol or other suitable organic solvents.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thiadiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiadiazoline derivatives.
Substitution Products: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one involves its interaction with various molecular targets:
Molecular Targets: DNA, enzymes involved in oxidative stress, and cellular receptors.
Pathways Involved: The compound can induce apoptosis in cancer cells by disrupting DNA replication and inhibiting key enzymes.
Comparaison Avec Des Composés Similaires
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one can be compared with other thiadiazole derivatives:
Similar Compounds: Cefazolin, Nefazodone, Megazol, Methazolamide, Acetazolamide, Sulphamethizole, Azetepa.
Uniqueness: The presence of the propan-2-one moiety and the specific substitution pattern on the thiadiazole ring make this compound unique. It exhibits a broader spectrum of biological activities compared to some of its analogs.
Propriétés
Numéro CAS |
78061-84-4 |
|---|---|
Formule moléculaire |
C11H10N2OS |
Poids moléculaire |
218.28 g/mol |
Nom IUPAC |
1-(3-phenyl-1,2,4-thiadiazol-5-yl)propan-2-one |
InChI |
InChI=1S/C11H10N2OS/c1-8(14)7-10-12-11(13-15-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Clé InChI |
SRSXIJCACXIWEG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=NC(=NS1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


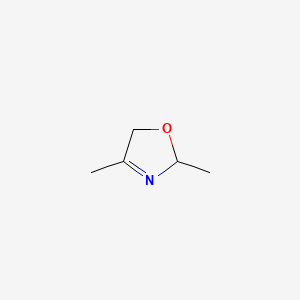

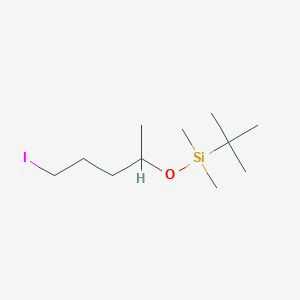

![N-[4-[(2-oxo-3H-1,3-benzoxazol-7-yl)sulfamoyl]phenyl]acetamide](/img/structure/B14440184.png)
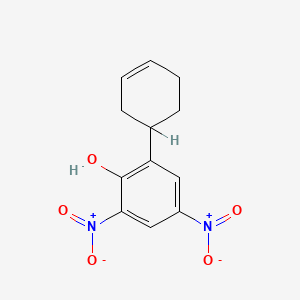
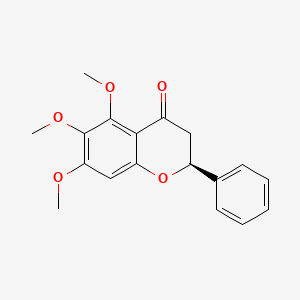
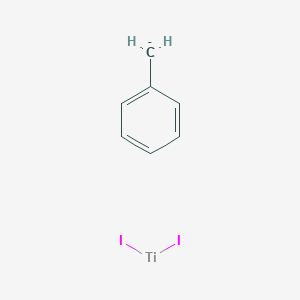
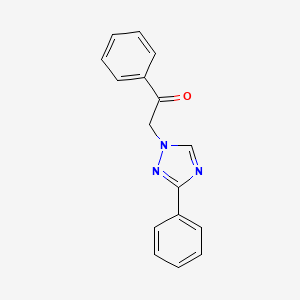
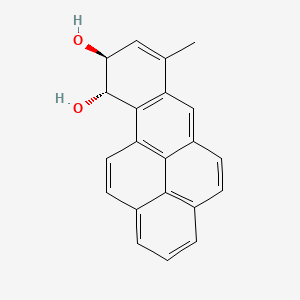
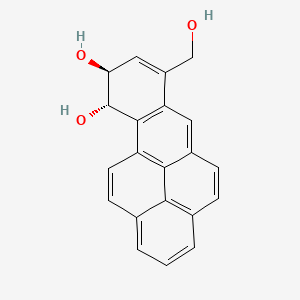

![N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide](/img/structure/B14440236.png)
